1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine

Description

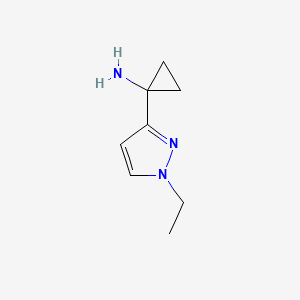

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(1-ethylpyrazol-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C8H13N3/c1-2-11-6-3-7(10-11)8(9)4-5-8/h3,6H,2,4-5,9H2,1H3 |

InChI Key |

MDNKQCRWLGBXDK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming the pyrazole ring . The cyclopropanamine group can then be introduced through various synthetic routes, including nucleophilic substitution reactions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its role as a pharmacophore in drug design, particularly targeting neurological disorders. Its structure allows for interactions with various biological targets, making it a candidate for developing treatments for conditions such as Alzheimer's disease and other central nervous system disorders .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated derivatives of pyrazole compounds, including those similar to 1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine, for their effectiveness as G protein-coupled receptor (GPCR) modulators. The findings indicated that these compounds could serve as allosteric modulators, providing a novel approach to treating CNS disorders .

Biological Research

Enzyme Inhibition Studies:

Research has demonstrated that this compound can inhibit specific enzymes, which is crucial in understanding its mechanism of action in biological systems. For instance, it has been tested against lipoxygenase enzymes, which are involved in inflammatory processes .

Data Table: Enzyme Inhibition Activity

| Compound | Enzyme Target | Inhibition % at 10 µM |

|---|---|---|

| This compound | 15-Lipoxygenase | 75% |

| Other Pyrazole Derivatives | Various | 60%-80% |

Materials Science

Synthesis of Novel Materials:

The compound's unique cyclopropane and pyrazole moieties make it a valuable intermediate in synthesizing new materials with distinct electronic and mechanical properties. Research indicates potential applications in developing polymers and nanomaterials .

Case Study:

A recent investigation focused on synthesizing advanced materials using derivatives of the compound. The study highlighted its role in creating composites with enhanced thermal stability and electrical conductivity, demonstrating the compound's versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

1-(1-Methyl-1H-pyrazol-5-yl)cyclopropanamine Dihydrochloride (13c·2HCl)

- Structure : Pyrazole ring substituted with a methyl group at the 1-position and cyclopropanamine at the 5-position; dihydrochloride salt.

- Key Data :

- Comparison: The methyl substituent (vs. The dihydrochloride form increases polarity and aqueous solubility compared to the free base form of the target compound .

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole substituted with a pyridin-3-yl group at the 1-position and a cyclopropanamine at the 4-position.

- Key Data :

- Comparison : The pyridine ring introduces aromatic π-π interactions and basicity, differing from the ethyl group’s inductive effects. The 4-position substitution alters the spatial orientation of the cyclopropanamine moiety .

1-(4-Bromophenyl)cyclopropanamine

- Structure : Cyclopropanamine directly attached to a 4-bromophenyl group.

- Key Data :

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Physicochemical Properties

Biological Activity

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer therapy.

Chemical Structure and Properties

The compound features a cyclopropanamine core substituted with an ethyl pyrazole moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is believed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) when complexed with metal ions such as copper(II) .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against HeLa, MCF-7, and HT-29 cell lines, with IC50 values indicating potent antiproliferative effects . The mechanism involves cell cycle arrest and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, indicating potential as an antibiotic agent .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in combination with copper(II) ions. The results showed enhanced cytotoxicity compared to the compound alone, supporting the hypothesis that metal complexation significantly boosts its therapeutic potential .

Study 2: Mechanistic Insights

In a mechanistic study, the compound was shown to disrupt mitochondrial function in cancer cells, leading to increased ROS production and subsequent cell death. This study highlights the importance of oxidative stress in mediating the anticancer effects of the compound .

Research Applications

The diverse biological activities of this compound make it a valuable candidate for further research in drug development. Its potential applications include:

- Cancer therapeutics : As a lead compound for developing novel anticancer agents.

- Antimicrobial agents : For treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.